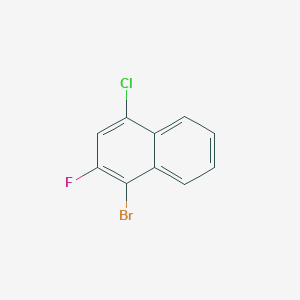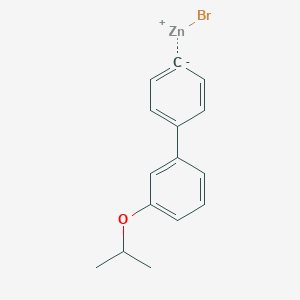
4-(3-i-Propoxyphenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-(3-ISO-PROPOXYPHENYL)BROMOBENZENE with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-ISO-PROPOXYPHENYL)BROMOBENZENE+Zn→4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to maintain the integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc Bromide
- 4-(3-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE
- 4-Fluorophenylzinc Bromide
Uniqueness
4-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the iso-propoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required.
Propriétés
Formule moléculaire |
C15H15BrOZn |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-phenyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JJMBSRSUXPZFMG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


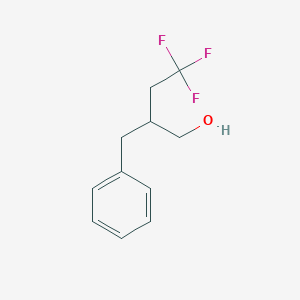
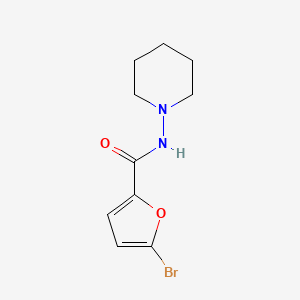

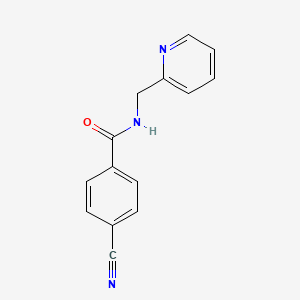
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)

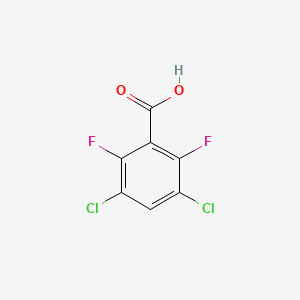
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)

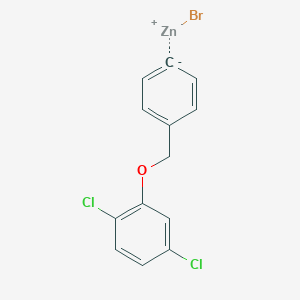

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
